molecular formula C2H7N5O4 B7778347 2-Formylhydrazinecarboximidamide nitrate CAS No. 90229-52-0

2-Formylhydrazinecarboximidamide nitrate

Cat. No.: B7778347
CAS No.: 90229-52-0
M. Wt: 165.11 g/mol
InChI Key: WDHSFEWSEOETER-UHFFFAOYSA-N
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Description

2-Formylhydrazinecarboximidamide nitrate is a chemical compound with the molecular formula C2H6N4O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylhydrazinecarboximidamide nitrate typically involves the reaction of formylhydrazine with carboximidamide nitrate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high efficiency and cost-effectiveness. The product is purified through recrystallization and other separation techniques to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Formylhydrazinecarboximidamide nitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

2-Formylhydrazinecarboximidamide nitrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Formylhydrazinecarboximidamide nitrate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Formylhydrazinecarboximidamide nitrate include:

  • Formylhydrazine
  • Carboximidamide
  • Hydrazine derivatives

Comparison

Compared to these similar compounds, this compound is unique due to its specific structural properties and reactivity.

Properties

IUPAC Name

N-(diaminomethylideneamino)formamide;nitric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.HNO3/c3-2(4)6-5-1-7;2-1(3)4/h1H,(H,5,7)(H4,3,4,6);(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHSFEWSEOETER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)NN=C(N)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80638163
Record name Nitric acid--N''-formylcarbonohydrazonic diamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90229-52-0
Record name NSC137984
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitric acid--N''-formylcarbonohydrazonic diamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80638163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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